1-(4-Methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone
Overview
Description
1-(4-Methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinyl Group: Starting with a pyridine derivative, the pyridazinyl group can be introduced through a cyclization reaction.
Thioether Formation:
Ketone Formation: The final step involves the formation of the ethanone group through an oxidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-2-(pyridin-3-yl)sulfanylethanone: Lacks the pyridazinyl group.
1-(4-Methylphenyl)-2-(6-pyridin-3-yl)pyridazin-3-yl)ethanone: Lacks the sulfanyl group.
1-(4-Methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)ethanol: Contains an alcohol group instead of a ketone.
Uniqueness
1-(4-Methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone is unique due to the presence of both the sulfanyl and pyridazinyl groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-13-4-6-14(7-5-13)17(22)12-23-18-9-8-16(20-21-18)15-3-2-10-19-11-15/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSITUAKDQLAKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322130 | |
Record name | 1-(4-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401322130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815714 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
894003-45-3 | |
Record name | 1-(4-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401322130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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